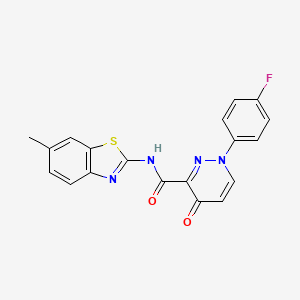

1-(4-fluorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Fluorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridazine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and an appropriate aldehyde or ketone, the benzothiazole ring is formed through a cyclization reaction.

Synthesis of the Dihydropyridazine Core: The dihydropyridazine core can be synthesized by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds.

Coupling Reactions: The final step involves coupling the benzothiazole derivative with the dihydropyridazine core using appropriate coupling reagents and conditions, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-(4-Fluorphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazin-3-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Substitution: Die Fluorphenylgruppe kann an nukleophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte:

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von substituierten aromatischen Verbindungen.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazin-3-carboxamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller, antifungaler und Antikrebsaktivitäten, untersucht.

Medizin: Als potenzielles Therapeutikum zur Behandlung verschiedener Krankheiten untersucht.

Wirkmechanismus

Der Wirkmechanismus von 1-(4-Fluorphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazin-3-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen:

Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren oder anderen Proteinen interagieren, die an Krankheitspfaden beteiligt sind.

Beteiligte Pfade: Sie kann Signalwege in Bezug auf Zellwachstum, Apoptose oder Immunantwort modulieren.

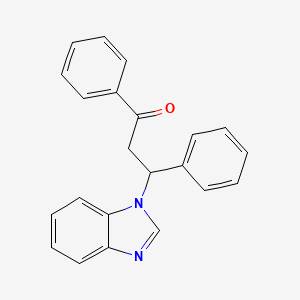

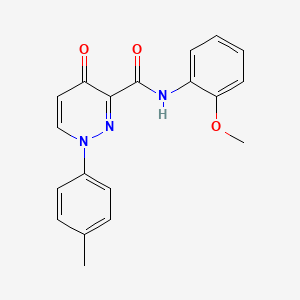

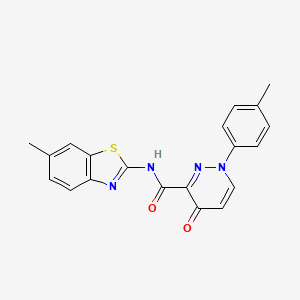

Ähnliche Verbindungen:

- 1-(4-Chlorphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazin-3-carboxamid

- 1-(4-Bromphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazin-3-carboxamid

Einzigartigkeit: 1-(4-Fluorphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazin-3-carboxamid ist einzigartig aufgrund des Vorhandenseins der Fluorphenylgruppe, die seine biologische Aktivität und chemische Reaktivität beeinflussen kann. Das Fluoratom kann die Stabilität, Lipophilie und die Fähigkeit der Verbindung, mit biologischen Zielstrukturen zu interagieren, verbessern.

Dieser detaillierte Überblick bietet ein umfassendes Verständnis von 1-(4-Fluorphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazin-3-carboxamid, einschließlich seiner Synthese, Reaktionen, Anwendungen, des Wirkmechanismus und des Vergleichs mit ähnlichen Verbindungen.

Wirkmechanismus

The mechanism of action of 1-(4-fluorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in disease pathways.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Vergleich Mit ähnlichen Verbindungen

- 1-(4-Chlorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

- 1-(4-Bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Uniqueness: 1-(4-Fluorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel |

C19H13FN4O2S |

|---|---|

Molekulargewicht |

380.4 g/mol |

IUPAC-Name |

1-(4-fluorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C19H13FN4O2S/c1-11-2-7-14-16(10-11)27-19(21-14)22-18(26)17-15(25)8-9-24(23-17)13-5-3-12(20)4-6-13/h2-10H,1H3,(H,21,22,26) |

InChI-Schlüssel |

LAKHQYPOIUZQQF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Fluorophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11375475.png)

![{2-[2-(Piperidin-1-yl)ethyl]piperidin-1-yl}[4-(propan-2-yloxy)phenyl]methanone](/img/structure/B11375483.png)

![2-methoxy-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11375495.png)

![N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11375496.png)

![N-(3-chloro-4-methoxyphenyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11375525.png)

![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]butanamide](/img/structure/B11375531.png)

![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropoxyphenyl)acetamide](/img/structure/B11375534.png)

![N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide](/img/structure/B11375558.png)

![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-propoxybenzamide](/img/structure/B11375559.png)

![3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11375565.png)